

Preliminary Toxicity Profile of Mitoridine: A Technical Guide

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Compound of Interest					
Compound Name:	Mitoridine				
Cat. No.:	B1436191	Get Quote			

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Executive Summary

This document outlines the preliminary non-clinical toxicity profile of **Mitoridine**, a novel small molecule inhibitor of the hypothetical kinase "Tox-Kinase 1" (TK1). The studies summarized herein were conducted to characterize the potential toxicities of **Mitoridine** in rodent and non-rodent species, in accordance with standard regulatory guidelines. The primary findings indicate a moderate acute toxicity profile, with the liver and hematopoietic system identified as potential target organs for toxicity upon repeated dosing. **Mitoridine** did not demonstrate mutagenic potential in the in-vitro Ames assay. These preliminary findings will guide the design of future long-term toxicity studies and the establishment of a safe starting dose for first-in-human clinical trials.

Acute Toxicity

Single-dose toxicity studies were conducted in Sprague-Dawley rats and Beagle dogs to determine the maximum tolerated dose (MTD) and to identify potential target organs of acute toxicity.



Table 2.1: Summary of Acute Toxicity Studies

Species	Route of Administration	MTD (mg/kg)	LD50 (mg/kg)	Key Clinical Observations
Sprague-Dawley Rat	Oral (gavage)	500	~750	Sedation, ataxia, piloerection at doses > 250 mg/kg.
Sprague-Dawley Rat	Intravenous	50	~75	Respiratory distress, lethargy.
Beagle Dog	Oral (capsule)	100	> 200	Emesis, diarrhea, lethargy at doses > 100 mg/kg.

Repeat-Dose Toxicity

A 14-day repeat-dose study was conducted in Sprague-Dawley rats to evaluate the toxicity profile of **Mitoridine** following daily oral administration.

Table 3.1: Summary of 14-Day Repeat-Dose Toxicity in Rats



Dose Group (mg/kg/day)	Key Hematological Findings	Key Clinical Chemistry Findings	Key Histopathological Findings
0 (Vehicle)	No significant findings	No significant findings	No significant findings
50	No significant findings	No significant findings	No significant findings
150	Mild, reversible anemia	Mild elevation in ALT and AST	Minimal centrilobular hepatocellular hypertrophy.
450	Moderate, reversible anemia and thrombocytopenia	Significant elevation in ALT, AST, and bilirubin	Moderate centrilobular hepatocellular hypertrophy and necrosis; mild bone marrow hypocellularity.

No-Observed-Adverse-Effect Level (NOAEL): 50 mg/kg/day

Experimental Protocols

- 4.1 Acute Oral Toxicity (Rat) Up-and-Down Procedure
- Test System: Female Sprague-Dawley rats (8-10 weeks old).
- Methodology: A single Mitoridine dose was administered by oral gavage. The initial dose was 500 mg/kg. If the animal survived, the next animal was dosed at a higher level (e.g., 1000 mg/kg). If the animal died, the next was dosed at a lower level (e.g., 250 mg/kg). This sequential dosing continued until the MTD and LD50 could be estimated.
- Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dose. A gross necropsy was performed on all animals.
- 4.2 14-Day Repeat-Dose Oral Toxicity (Rat)
- Test System: Male and female Sprague-Dawley rats (n=10/sex/group).



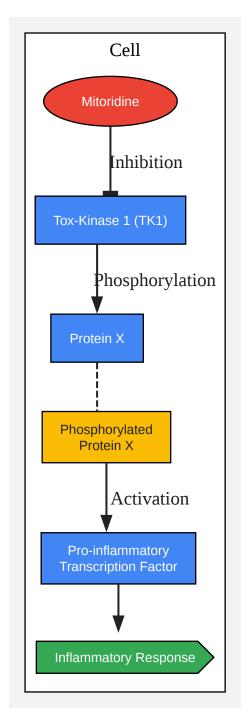
- Methodology: Mitoridine was administered once daily via oral gavage for 14 consecutive days at doses of 0, 50, 150, and 450 mg/kg/day.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and gross and microscopic pathology.

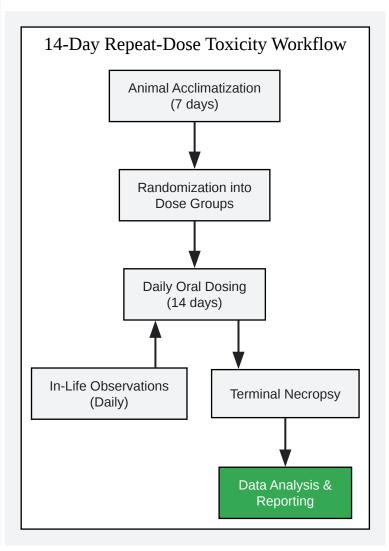
Visualization of Pathways and Workflows

5.1 Hypothetical Mitoridine Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of **Mitoridine**, where it inhibits TK1, thereby preventing the downstream phosphorylation of Protein X and subsequent activation of a pro-inflammatory transcription factor.







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